2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE
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Overview
Description
2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE is a complex organic compound that features a furan ring, a triazole ring, and a morpholine ring
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target proteins such as aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy .
Mode of Action
This could result in changes to the protein’s function and downstream effects .
Biochemical Pathways
Alterations in this pathway can affect cellular functions and lead to various pathological conditions .
Result of Action
If it targets aldose reductase and modulates its activity, it could potentially alter glucose metabolism at the cellular level and have downstream effects on cellular functions .
Preparation Methods
The synthesis of 2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is obtained by coupling the triazole and morpholine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides.
Scientific Research Applications
2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include:
2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE: This compound has an oxadiazole ring instead of a triazole ring, which may result in different biological activities.
5-FURAN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL: This compound lacks the morpholine ring, which may affect its solubility and reactivity.
ETHYL 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE: This compound has an ethyl ester group, which can influence its pharmacokinetic properties.
The uniqueness of 2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE lies in its combination of the furan, triazole, and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-10(16-3-6-18-7-4-16)8-20-12-13-11(14-15-12)9-2-1-5-19-9/h1-2,5H,3-4,6-8H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMHJHZCJBZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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